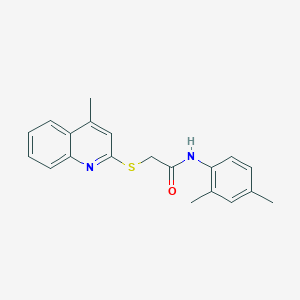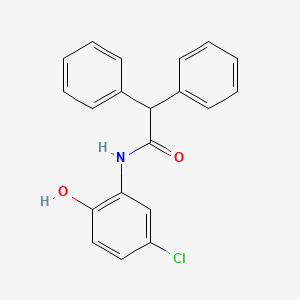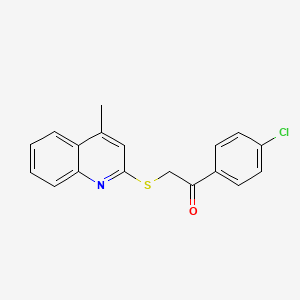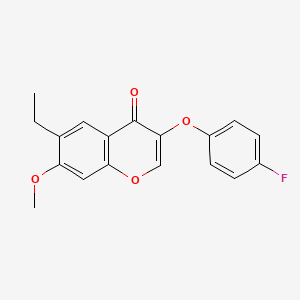
6-ethyl-3-(4-fluorophenoxy)-7-methoxy-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-3-(4-fluorophenoxy)-7-methoxy-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a fluorophenoxy group, which can enhance its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-ethyl-3-(4-fluorophenoxy)-7-methoxy-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorophenol, ethyl acetoacetate, and methoxybenzaldehyde.
Condensation Reaction: The first step involves a condensation reaction between 4-fluorophenol and ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization with methoxybenzaldehyde in the presence of an acid catalyst, such as sulfuric acid, to form the chromenone core structure.
Final Modifications:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding quinones.
Reduction: Reduction reactions can target the carbonyl group in the chromenone ring, leading to the formation of dihydrochromenones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydrochromenones.
Substitution: Formation of substituted chromenones with various functional groups.
Scientific Research Applications
6-Ethyl-3-(4-fluorophenoxy)-7-methoxy-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethyl-3-(4-fluorophenoxy)-7-methoxy-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group enhances its binding affinity and selectivity. The compound can modulate signaling pathways, leading to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
- 6-Ethyl-3-(4-fluorophenoxy)-7-hydroxy-4H-chromen-4-one
- 6-Ethyl-3-(4-fluorophenoxy)-7-hydroxy-2-methyl-chromen-4-one
Comparison:
- Structural Differences: The presence of different substituents at the 7-position (methoxy vs. hydroxy) and the 2-position (methyl group) can significantly impact the compound’s chemical properties and biological activities.
- Biological Activity: The methoxy group in 6-ethyl-3-(4-fluorophenoxy)-7-methoxy-4H-chromen-4-one may enhance its stability and bioavailability compared to its hydroxy analogs.
This compound’s unique combination of substituents makes it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
6-ethyl-3-(4-fluorophenoxy)-7-methoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FO4/c1-3-11-8-14-16(9-15(11)21-2)22-10-17(18(14)20)23-13-6-4-12(19)5-7-13/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIWTETZPSTHGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC)OC=C(C2=O)OC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

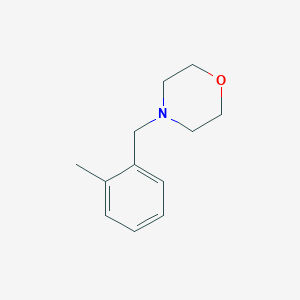
![2-[(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B5877114.png)
![2-methyl-N-[(4-methylphenyl)carbamothioyl]-3-nitrobenzamide](/img/structure/B5877117.png)
![1-[4-(benzylamino)-1-ethyl-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5877118.png)
![2-METHYL-4-{3-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}QUINOLINE](/img/structure/B5877120.png)
![7-(difluoromethyl)-N-(2,3-dihydro-1H-inden-5-yl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5877121.png)
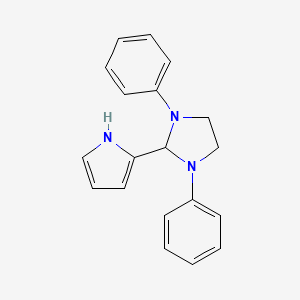
![1-[(2,6-Difluorophenyl)methyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5877140.png)
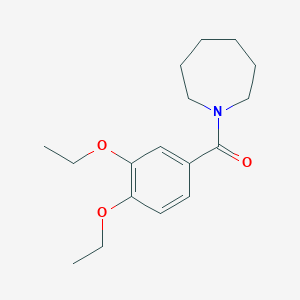
![N-[4-[(2-phenoxyacetyl)amino]phenyl]propanamide](/img/structure/B5877154.png)
